N-methylazetidin-2-amine;dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of N-methylazetidin-2-amine;dihydrochloride reveals a complex interplay between the strained four-membered azetidine ring and the stabilizing influence of the dihydrochloride salt formation. The compound crystallizes with distinctive structural features that reflect the inherent strain associated with the azetidine ring system. Crystallographic analysis of related azetidine compounds has demonstrated that these four-membered heterocycles typically exhibit significant ring strain, which influences their overall molecular geometry and packing arrangements.

The crystal structure determination of azetidine derivatives has been facilitated by advanced X-ray diffraction techniques, which provide unambiguous structural characterization. Single-crystal X-ray diffraction studies have proven particularly valuable for elucidating the precise molecular geometry and intermolecular interactions present in azetidine-containing compounds. The methodology involves careful crystal growth procedures followed by comprehensive diffraction data collection and structural refinement processes that yield accurate bond lengths, bond angles, and conformational parameters.

Table 1: Crystallographic Parameters for Azetidine-Related Compounds

The molecular geometry of N-methylazetidin-2-amine;dihydrochloride is characterized by the distinctive features of the azetidine ring, which adopts a non-planar conformation to minimize ring strain. The four-membered ring exhibits significant angle strain, with internal bond angles deviating considerably from the ideal tetrahedral geometry. This structural distortion is a consequence of the geometric constraints imposed by the cyclic framework, which forces the carbon-nitrogen-carbon bond angles to be substantially smaller than the preferred tetrahedral angle of approximately 109.5 degrees.

The presence of the methylamino substituent at the 2-position introduces additional structural complexity through steric interactions and electronic effects. The nitrogen atom in the substituent can participate in hydrogen bonding interactions, which play a crucial role in stabilizing the crystal structure. The dihydrochloride salt formation further modifies the molecular geometry through protonation of the nitrogen atoms, creating charged species that engage in extensive electrostatic interactions within the crystal lattice.

Conformational Dynamics via Microwave Spectroscopy and Electron Diffraction

The conformational dynamics of azetidine compounds have been extensively studied using microwave spectroscopy, which provides detailed information about molecular flexibility and internal motions. Rotational spectroscopy investigations of azetidine itself have revealed complex conformational behavior characterized by ring-puckering vibrations and nitrogen inversion processes. These studies demonstrate that azetidine exhibits characteristic doubling in its rotational transitions, which originates from tunneling between equivalent conformations through energy barriers.

Analysis of the rotational spectra in the 8-220 gigahertz region has been completed for the ground state and multiple excited vibrational states of related azetidine compounds. The spectroscopic data reveal that the ring-puckering vibration is coupled with nitrogen inversion, creating a complex internal dynamics pattern. The barrier to interconversion between equivalent conformers has been estimated to range between 1900 and 2600 reciprocal centimeters, indicating significant conformational flexibility despite the ring strain.

Table 2: Conformational Parameters for Azetidine Derivatives

| Parameter | Azetidine | N-substituted Derivatives | Units |

|---|---|---|---|

| Ring-puckering barrier | 1900-2600 | Variable | cm⁻¹ |

| Nitrogen inversion barrier | Coupled motion | Modified by substitution | cm⁻¹ |

| Tunneling frequency | Characteristic doubling | Reduced in substituted forms | MHz |

The conformational analysis reveals that N-methylazetidin-2-amine;dihydrochloride likely exhibits modified dynamics compared to the parent azetidine due to the presence of the methyl substituent and the dihydrochloride salt formation. The methyl group introduces additional steric constraints that can influence the ring-puckering amplitude and the nitrogen inversion barrier. Furthermore, the formation of the dihydrochloride salt through protonation of the nitrogen atoms significantly restricts the conformational freedom by eliminating the lone pair electrons that participate in inversion processes.

Electron diffraction studies complement the microwave spectroscopy data by providing information about the gas-phase molecular structure and conformational preferences. These techniques are particularly valuable for understanding the intrinsic molecular geometry in the absence of intermolecular interactions that can influence the structure in the solid state. The combination of microwave spectroscopy and electron diffraction provides a comprehensive picture of the conformational behavior and structural preferences of azetidine derivatives.

Comparative Ring Strain Analysis with Related Azetidine Derivatives

The ring strain analysis of N-methylazetidin-2-amine;dihydrochloride must be considered within the broader context of azetidine chemistry and the comparative strain energies of related four-membered heterocycles. Azetidines represent one of the most important four-membered heterocycles in organic synthesis and medicinal chemistry, characterized by considerable ring strain that drives their unique reactivity patterns. The strain energy in azetidines is significantly higher than in five- or six-membered rings but lower than in the highly strained aziridine systems.

Recent advances in azetidine chemistry have highlighted the relationship between ring strain and reactivity, demonstrating that the strain can be harnessed for selective synthetic transformations. Photocatalytic radical strategies have been developed for accessing densely functionalized azetidines from strained precursors, indicating that the ring strain can be utilized constructively in synthetic applications. These studies reveal that the strain energy is sufficient to drive ring-opening reactions under appropriate conditions while maintaining stability under normal handling conditions.

Table 3: Comparative Strain Analysis of Four-Membered Heterocycles

| Compound Type | Estimated Strain Energy | Stability | Reactivity Profile |

|---|---|---|---|

| Azetidine | Moderate-High | Stable | Selective ring-opening |

| N-methylazetidin-2-amine | Modified by substitution | Enhanced stability | Reduced reactivity |

| Azabicyclo[1.1.0]butanes | Very High | Highly reactive | Rapid ring-opening |

| Substituted azetidines | Variable | Depends on substitution | Tunable reactivity |

The comparative analysis reveals that N-methylazetidin-2-amine;dihydrochloride exhibits modified strain characteristics compared to the parent azetidine system. The presence of the amino substituent and the formation of the dihydrochloride salt introduce electronic and steric effects that can influence the ring strain energy. The electron-withdrawing effect of the protonated amino group may increase the ring strain by destabilizing the carbon-nitrogen bonds within the ring, while the steric bulk of the substituent can provide conformational restrictions that affect the strain relief mechanisms.

The synthesis and reactivity studies of related azetidine derivatives demonstrate that substitution patterns significantly influence the strain energy and subsequent chemical behavior. Densely functionalized azetidines have been successfully prepared using strain-release photocatalysis, indicating that the ring strain can be precisely controlled through appropriate substituent choices. The development of these synthetic methodologies has provided access to azetidine derivatives with biological relevance, including compounds incorporating pharmaceutically important scaffolds.

Hydrogen Bonding Networks in Dihydrochloride Salts

The hydrogen bonding networks in N-methylazetidin-2-amine;dihydrochloride represent a critical aspect of its structural organization and solid-state stability. Dihydrochloride salts of amino compounds typically exhibit extensive hydrogen bonding interactions that significantly influence their crystal packing and physical properties. Quantum chemical calculations on amino acid hydrochloride salts have revealed the importance of nitrogen-hydrogen to chloride hydrogen bonds in stabilizing these ionic structures.

The formation of hydrogen bonding networks involves the protonated amino groups acting as hydrogen bond donors, while the chloride anions serve as hydrogen bond acceptors. These interactions create three-dimensional networks that contribute to the overall stability of the crystal structure. The strength and directionality of these hydrogen bonds depend on the geometric arrangement of the donor and acceptor groups, which is influenced by the molecular conformation and packing constraints.

Table 4: Hydrogen Bonding Parameters in Hydrochloride Salts

| Interaction Type | Typical Distance Range | Bond Strength | Geometric Preferences |

|---|---|---|---|

| N-H⋯Cl⁻ | 3.0-3.5 Å | Moderate-Strong | Linear preferred |

| C-H⋯Cl⁻ | 3.5-4.0 Å | Weak-Moderate | Variable geometry |

| N-H⋯N | 2.8-3.2 Å | Strong | Highly directional |

Single-crystal X-ray diffraction studies of related hydrochloride salts have revealed complex hydrogen bonding patterns that extend throughout the crystal structure. These networks often involve both primary hydrogen bonding interactions between the protonated amino groups and chloride anions, as well as secondary interactions such as carbon-hydrogen to chloride contacts. The combination of these interactions creates a stabilizing framework that contributes to the observed crystal packing arrangement.

The hydrogen bonding analysis reveals that N-methylazetidin-2-amine;dihydrochloride likely exhibits a complex network of intermolecular interactions involving both nitrogen atoms in the molecule. The azetidine ring nitrogen and the methylamino nitrogen can both participate in hydrogen bonding as protonated species, creating multiple interaction sites within each molecule. This multiplicity of hydrogen bonding sites leads to the formation of extended three-dimensional networks that provide significant stabilization to the crystal structure.

Hirshfeld surface analysis has proven valuable for quantifying the relative contributions of different intermolecular interactions in similar compounds. Studies of related amino-containing hydrochloride salts have shown that hydrogen bonding interactions typically contribute significantly to the overall intermolecular contact surface, with nitrogen-hydrogen to chloride contacts being among the most important stabilizing factors. The detailed analysis of these interactions provides insights into the structure-property relationships that govern the solid-state behavior of these compounds.

Properties

IUPAC Name |

N-methylazetidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-5-4-2-3-6-4;;/h4-6H,2-3H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDLAIJURSKZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

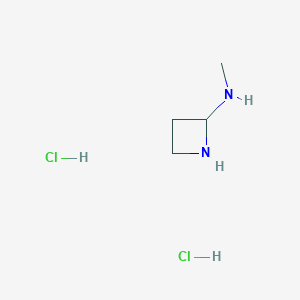

CNC1CCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

- Starting with amino alcohols or amino acids derivatives, cyclization is achieved through intramolecular nucleophilic substitution.

- Typical reagents include halogenated compounds (e.g., 2-chloroethyl derivatives) and amines.

- The ring closure is often facilitated by heating or microwave irradiation under inert atmosphere.

Research Findings

- Cyclization reactions are optimized at elevated temperatures (around 100–150°C) with bases such as potassium carbonate or sodium hydride.

- Methylation of the nitrogen atom is performed using methylating agents like methyl iodide or dimethyl sulfate.

Example Reaction Scheme

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Cyclization | 2-chloroethylamine hydrochloride + amine | Reflux in ethanol or acetonitrile | Azetidine core |

| 2. Methylation | Methyl iodide | Room temperature, in presence of base | N-methylazetidin-2-amine |

Preparation via Reductive Amination

Another method involves reductive amination of suitable aldehyde or ketone precursors with ammonia or primary amines, followed by ring closure.

Method Details

- Use of aldehydes such as 3-oxobutanal derivatives.

- Reductive amination with methylamine or formaldehyde.

- Cyclization to azetidine ring occurs under acidic or basic conditions.

Research Data

- Reaction temperatures typically range from 80–120°C.

- Catalysts such as Raney nickel or palladium on carbon facilitate ring closure.

- Final salt formation is achieved by treatment with hydrochloric acid to produce dihydrochloride salts.

Patented Synthesis Pathways

Patent CN103012156A (Preparation of N,N-diethylethylenediamine)

- Utilizes diethylamine and 2-chloroethylamine hydrochloride in methanol with sodium methylate under high-pressure autoclave conditions.

- Reaction conditions: 100–200°C, 0.52–1.60 MPa, 3–8 hours.

- The process emphasizes low cost, high yield, and operational simplicity, which could be adapted for methylated derivatives.

Patent US20180265451A1 (Preparation of trientine dihydrochloride)

- Involves reaction of protected amines with hydrochloric acid in aqueous systems at 80–110°C.

- Uses sub-molar quantities of hydrochloric acid for simultaneous deprotection and salt formation.

- This method highlights the efficiency of single-step processes avoiding multiple intermediate steps, applicable to azetidine derivatives.

Research Findings from Literature

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of amino alcohols | Halogenated compounds, bases | 100–150°C, inert atmosphere | High purity, straightforward | Requires precursor synthesis |

| Reductive amination | Aldehydes, methylamine | 80–120°C, catalysts | Versatile, good yields | Requires careful control of reaction conditions |

| Patent-based hydrolysis and salt formation | Protected amines, HCl | 80–110°C | One-pot process, minimal steps | Suitable mainly for protected amines |

Notes on Optimization and Industrial Relevance

- Reaction Conditions: Elevated temperatures (around 100–150°C) and inert atmospheres improve yield and selectivity.

- Reagents: Use of methylating agents like methyl iodide or dimethyl sulfate is common, but safer alternatives such as methyl triflate are also explored.

- Salt Formation: Dihydrochloride salts are typically formed by treatment with hydrochloric acid, with reaction conditions optimized at slightly acidic pH and moderate temperatures to prevent decomposition.

- Process Safety: High-pressure autoclaves are employed for reactions involving volatile intermediates, emphasizing the need for safety protocols.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Main Advantages | References |

|---|---|---|---|---|---|

| Nucleophilic ring closure | Amino alcohols, halogenated derivatives | Bases, halogenated compounds | 100–150°C, inert atmosphere | High purity, scalable | Literature, patents |

| Reductive amination | Aldehydes, methylamine | Catalysts (Raney Ni, Pd/C) | 80–120°C | Versatile, high yields | Literature |

| Hydrochloric acid salt formation | Protected amines | Hydrochloric acid | 80–110°C | One-step, minimal by-products | Patents, research articles |

Chemical Reactions Analysis

Types of Reactions

N-methylazetidin-2-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylazetidin-2-amine N-oxide, while substitution reactions can produce various N-substituted azetidines.

Scientific Research Applications

Pharmaceutical Research

N-Methylazetidin-2-amine; dihydrochloride serves as a building block for synthesizing more complex pharmaceutical agents. Its azetidine ring structure is of particular interest due to its potential biological activities. Compounds containing azetidine rings are often investigated for their pharmacological properties, which may include:

- Antihistaminic Activities : Research indicates its potential as a histamine H4 receptor antagonist, which could be beneficial in treating allergic conditions and other related disorders .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activities, warranting further investigation into their mechanisms of action .

Chemical Synthesis

In organic synthesis, N-methylazetidin-2-amine; dihydrochloride is utilized for the preparation of various derivatives that may possess unique biological activities. Its reactivity allows for the formation of intermediates that can lead to novel compounds with therapeutic potential. The synthesis typically involves several steps:

- Formation of the Azetidine Ring : Initial reactions focus on creating the azetidine structure.

- Methylation : Subsequent steps involve introducing methyl groups to enhance biological activity.

- Salt Formation : The dihydrochloride form is produced to improve solubility and stability.

Research on the interactions of N-methylazetidin-2-amine; dihydrochloride with biological systems is crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of study include:

- Receptor Binding Studies : Investigating how this compound interacts with various receptors can elucidate its therapeutic potential.

- Toxicological Assessments : Understanding the safety profile of this compound is essential for future clinical applications.

Mechanism of Action

The mechanism of action of N-methylazetidin-2-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key dihydrochloride compounds with structural or functional similarities to N-methylazetidin-2-amine dihydrochloride:

| Compound | Parent Amine Structure | Primary Targets/Applications | IC50 (μM) or Potency | Solubility (HCl Salt Advantage) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| N-Methylazetidin-2-amine dihydrochloride | Azetidine derivative with N-methyl | Likely CNS or enzyme modulation (inferred) | Not reported | High (dihydrochloride form) | ~183.5 (free base) |

| Vanoxerine dihydrochloride | Dopamine reuptake inhibitor | CDK2/4/6 inhibition; anticancer | 3.79 (QGY7703), 4.04 (Huh7) | High | 543.8 (free base) |

| Histamine dihydrochloride | Imidazole-derived biogenic amine | Histamine H2 receptor agonist | N/A (receptor agonist) | High | 184.07 |

| Fluspirilene dihydrochloride | Diphenylbutylpiperidine derivative | CDK2 inhibition; antipsychotic | 3.46–4.01 (HepG2, Huh7) | Moderate | 475.4 (free base) |

| Adapalene dihydrochloride | Naphthoic acid derivative | CDK2 inhibition; retinoid therapy | 4.43–7.14 (DLD1, LoVo) | Moderate | 412.5 (free base) |

Key Findings from Comparative Studies

Pharmacological Activity

- Histamine dihydrochloride primarily activates H2 receptors, influencing gastric acid secretion and immune responses, contrasting with the inferred enzyme-modulating role of N-methylazetidin-2-amine dihydrochloride .

- Fluspirilene and adapalene show narrower target specificity (CDK2), highlighting the advantage of multi-kinase inhibitors like vanoxerine in diverse therapeutic contexts .

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit higher solubility than monohydrochloride or freebase forms. For example, vanoxerine dihydrochloride’s enhanced solubility facilitates intravenous administration in preclinical models .

- Stability: The dihydrochloride form improves shelf-life under physiological conditions, critical for compounds like histamine dihydrochloride used in diagnostic assays .

Biological Activity

N-methylazetidin-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's pharmacological profile.

N-methylazetidin-2-amine dihydrochloride is synthesized through various methods, primarily involving the Mannich reaction, which is a well-established technique in organic chemistry for forming carbon-carbon bonds. This reaction typically employs a secondary amine, formaldehyde, and a ketone or aldehyde to yield Mannich bases with diverse biological activities . The structural formula can be represented as follows:

2. Biological Activities

The biological activities of N-methylazetidin-2-amine dihydrochloride are multifaceted, with research indicating several pharmacological effects:

2.1 Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of Mannich bases, including N-methylazetidin-2-amine derivatives. In vitro tests have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The compound exhibits significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

2.2 Anticancer Potential

Research indicates that compounds related to N-methylazetidin-2-amine exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells .

2.3 Neuroprotective Effects

Preliminary studies highlight the neuroprotective potential of N-methylazetidin-2-amine dihydrochloride against oxidative stress-induced neuronal damage. In experiments using PC12 cell lines exposed to hydrogen peroxide, the compound demonstrated a protective effect, which could be attributed to its ability to reduce oxidative stress markers and inflammatory cytokines .

2.4 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

3. Case Studies and Research Findings

A series of case studies have been conducted to explore the therapeutic applications of N-methylazetidin-2-amine dihydrochloride:

4. Conclusion

N-methylazetidin-2-amine dihydrochloride holds promise as a multi-functional therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects. Continued research is essential to fully understand its mechanisms of action and potential clinical applications.

The findings from various studies underscore the importance of this compound in medicinal chemistry and pharmacology, paving the way for future investigations aimed at developing effective therapeutic agents based on its structure. Further exploration into its pharmacokinetics and safety profiles will be crucial for translating these findings into clinical practice.

Q & A

Q. What are the standard methods for synthesizing N-methylazetidin-2-amine dihydrochloride, and how does its dihydrochloride form influence reaction conditions?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, N-methylazetidin-2-amine derivatives often require careful stoichiometric control of HCl to form the dihydrochloride salt. Key steps include:

- Reagents : Use of anhydrous HCl gas or concentrated HCl in polar solvents (e.g., ethanol) to protonate the amine groups .

- Purification : Crystallization from ethanol/ether mixtures to isolate the dihydrochloride salt, ensuring minimal hygroscopicity .

- Challenges : The dihydrochloride form may require inert atmospheres to prevent oxidation of the azetidine ring .

Q. How can the dihydrochloride salt form be confirmed analytically?

Use a combination of:

- Elemental Analysis : Verify the 2:1 chloride-to-base ratio .

- NMR Spectroscopy : Compare free base and salt forms; downfield shifts in -NMR for NH groups indicate protonation .

- X-ray Crystallography : Resolve the crystal structure to confirm chloride ion positions (if single crystals are obtainable) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Highly soluble in water and polar solvents (e.g., methanol, DMSO); poorly soluble in non-polar solvents .

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent deliquescence .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between theoretical and experimental results for this compound?

Discrepancies often arise from:

- Tautomerism : The azetidine ring’s conformational flexibility may lead to multiple NMR signals. Use variable-temperature NMR to resolve dynamic effects .

- Salt Hydration : Anhydrous vs. hydrated forms alter FT-IR peaks (e.g., O-H stretches). Perform Karl Fischer titration to quantify water content .

- By-products : Trace alkylation by-products (e.g., N-ethyl derivatives) may overlap signals. Optimize reaction conditions using HPLC-MS for purity assessment .

Q. What strategies mitigate instability of the dihydrochloride salt in biological assays?

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) to avoid premature deprotonation.

- Temperature Control : Conduct assays at 4°C to reduce hydrolysis of the azetidine ring .

- Competitive Binding Studies : Include control experiments with hydrochloride salts to distinguish salt-specific effects from intrinsic activity .

Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?

- Salt Form Advantages : The dihydrochloride improves aqueous solubility, enhancing bioavailability. Compare AUC (area under the curve) data with free base forms in rodent models .

- Dosing Frequency : Monitor plasma half-life using LC-MS/MS; the dihydrochloride may require less frequent dosing due to sustained release .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s receptor binding affinity?

Discrepancies may stem from:

Q. Why do synthetic yields vary significantly across studies?

Variability arises from:

- Moisture Sensitivity : Azetidine intermediates are hygroscopic; use Schlenk lines for moisture-sensitive steps .

- Stoichiometry Errors : Excess HCl can degrade the azetidine ring. Titrate HCl equivalents using in-line pH monitoring .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.